molecular formula C7H12Cl3NO B3131264 Tert-butyl 3,3,3-trichloropropanimidate CAS No. 351004-29-0

Tert-butyl 3,3,3-trichloropropanimidate

Cat. No.: B3131264
CAS No.: 351004-29-0
M. Wt: 232.5 g/mol
InChI Key: XPCUHQWXLWXWNS-UHFFFAOYSA-N
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Description

Tert-butyl 3,3,3-trichloropropanimidate is an organic compound with the molecular formula C₇H₁₂Cl₃NO and a molecular weight of 232.54 g/mol . This compound is primarily used in research and development within the field of organic chemistry.

Mechanism of Action

Target of Action

Tert-butyl 2,2,2-trichloroethanecarboximidate is primarily used as a reagent in the preparation of t-butyl esters and ethers . Its primary targets are therefore alcohols and carboxylic acids, which it converts into their respective ethers and esters .

Mode of Action

The compound interacts with its targets (alcohols and carboxylic acids) through a process known as alkylation . In this process, an alkyl group from the tert-butyl 2,2,2-trichloroethanecarboximidate molecule is transferred to the target molecule, resulting in the formation of an ether or ester .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of ethers and esters. The compound acts as a reagent, facilitating the conversion of alcohols and carboxylic acids into their respective ethers and esters . The downstream effects of this process depend on the specific roles that these ethers and esters play in various biochemical pathways.

Result of Action

The primary result of the action of tert-butyl 2,2,2-trichloroethanecarboximidate is the formation of t-butyl esters and ethers from alcohols and carboxylic acids . These products can have various molecular and cellular effects, depending on their specific chemical structures and the biological contexts in which they are used.

Action Environment

The action, efficacy, and stability of tert-butyl 2,2,2-trichloroethanecarboximidate can be influenced by various environmental factors. For instance, it is soluble in organic solvents, preferably nonpolar ones especially cyclohexane, while polar solvents promote ionization and decomposition . Therefore, the choice of solvent can significantly impact the compound’s reactivity and the yield of the reaction .

Preparation Methods

The synthesis of tert-butyl 3,3,3-trichloropropanimidate typically involves the reaction of tert-butylamine with 3,3,3-trichloropropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Tert-butyl 3,3,3-trichloropropanimidate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3,3,3-trichloropropanimidate is used in various scientific research applications, including:

Comparison with Similar Compounds

Tert-butyl 3,3,3-trichloropropanimidate can be compared with similar compounds such as:

    Tert-butyl 3,3,3-trifluoropropanimidate: Similar in structure but with fluorine atoms instead of chlorine, leading to different reactivity and applications.

    Tert-butyl 3,3,3-tribromopropanimidate: Contains bromine atoms, which also affect its chemical properties and uses.

    Tert-butyl 3,3,3-triiodopropanimidate:

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.

Properties

IUPAC Name

tert-butyl 3,3,3-trichloropropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl3NO/c1-6(2,3)12-5(11)4-7(8,9)10/h11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCUHQWXLWXWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=N)CC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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